molecular formula C13H14ClN3O2 B7648042 N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide

N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide

Cat. No. B7648042
M. Wt: 279.72 g/mol
InChI Key: DMQBVTKWGIUTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide, also known as CHIR99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). It has been widely used in scientific research as a tool compound to investigate the role of GSK-3 in various biological processes.

Mechanism of Action

N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide is a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates a wide range of cellular processes. GSK-3 has been implicated in various biological processes, including glycogen metabolism, cell cycle regulation, gene expression, and cell differentiation. This compound binds to the ATP binding site of GSK-3, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In embryonic stem cells, this compound promotes self-renewal and pluripotency by activating the Wnt signaling pathway and inhibiting the differentiation pathways. In cancer cells, this compound inhibits tumor growth by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to enhance neuronal survival and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide is its high potency and selectivity for GSK-3, which makes it a valuable tool compound for studying the role of GSK-3 in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide. One area of research is the development of more potent and selective GSK-3 inhibitors that can be used in clinical settings. Another area of research is the investigation of the downstream signaling pathways that are regulated by GSK-3, and how these pathways are affected by this compound. Finally, there is a need for more studies investigating the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative diseases.

Synthesis Methods

N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide can be synthesized using a multistep process involving several chemical reactions. The synthesis typically starts with the reaction of 3-chloro-4-hydroxybenzaldehyde with ethyl acetoacetate to form 3-chloro-4-hydroxychalcone. This is then reacted with methylhydrazine to form the pyrazoline ring, which is subsequently converted to the pyrazole ring by reaction with acetic anhydride. The final step involves the reaction of the pyrazole with isopropyl chloroformate to form this compound.

Scientific Research Applications

N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide has been extensively used in scientific research to study the role of GSK-3 in various biological processes, including embryonic development, stem cell biology, cancer, and neurodegenerative diseases. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, and to enhance the reprogramming efficiency of induced pluripotent stem cells. This compound has also been used to study the role of GSK-3 in cancer, where it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-8(2)17-11(5-6-15-17)13(19)16-9-3-4-12(18)10(14)7-9/h3-8,18H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQBVTKWGIUTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.